molecular formula C20H29NO3S B11505260 Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-

Cat. No.: B11505260
M. Wt: 363.5 g/mol
InChI Key: QGKLRVRMOCFPAK-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- is a complex organic compound that features a benzenesulfonamide core with an adamantane moiety and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, which is then reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage. The methoxy and methyl groups are introduced through subsequent alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the adamantane moiety further enhances its stability and potential for diverse applications .

Properties

Molecular Formula

C20H29NO3S

Molecular Weight

363.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H29NO3S/c1-13-4-14(2)19(8-18(13)24-3)25(22,23)21-12-20-9-15-5-16(10-20)7-17(6-15)11-20/h4,8,15-17,21H,5-7,9-12H2,1-3H3

InChI Key

QGKLRVRMOCFPAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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